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(Rac)-Tivantinib as a c-MET Inhibitor: A Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib, also known as ARQ 197, is an orally bioavailable small molecule that has been extensively investigated as a selective inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET pathway, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis, making it a significant target in oncology.[2] Tivantinib's unique, non-ATP-competitive mechanism of action distinguishes it from many other kinase inhibitors.[3] However, emerging evidence has revealed a more complex pharmacological profile, with significant activity related to microtubule disruption, independent of its c-MET inhibitory function.[4][5][6] This guide provides an in-depth technical overview of (Rac)-Tivantinib, summarizing its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action c-MET Inhibition

Tivantinib was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor.[3] It binds to the inactive, dephosphorylated conformation of the c-MET kinase domain, stabilizing it and thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7][8] The calculated inhibitory constant (Ki) for Tivantinib against c-MET is approximately 355 nM.[3][9][10] By blocking the HGF/c-MET axis, Tivantinib



was designed to inhibit key cellular processes implicated in cancer progression, including cell growth, migration, and invasion.[5][7]

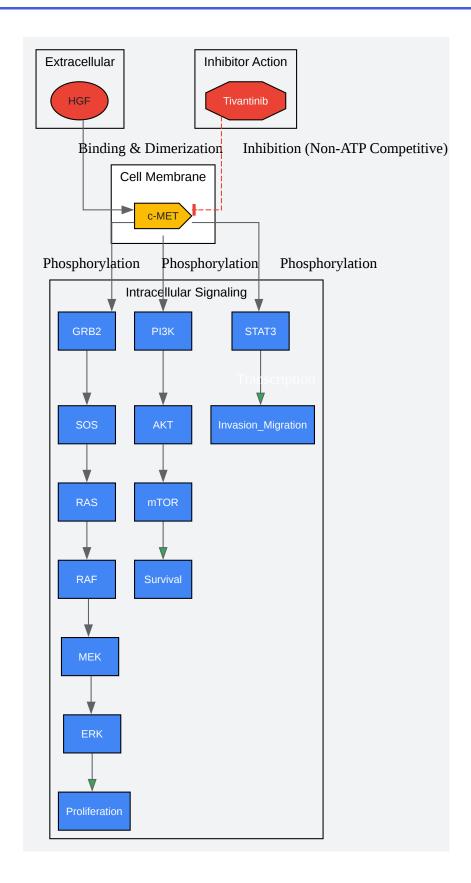
Off-Target Effects: Tubulin Polymerization Inhibition

Contrary to its initial understanding as a highly selective c-MET inhibitor, subsequent research has demonstrated that Tivantinib's cytotoxic effects are often independent of c-MET signaling. [6][11] Tivantinib has been shown to act as a microtubule-disrupting agent, inhibiting tubulin polymerization.[4][5][6] This activity leads to a G2/M cell cycle arrest and induction of apoptosis, a mechanism distinct from its c-MET inhibitory function.[4][5] In some studies, Tivantinib's anti-proliferative activity was observed in both c-MET dependent and independent cancer cell lines, suggesting that its effects on microtubules are a significant contributor to its overall anti-tumor activity.[4][6]

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.





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Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.



Quantitative Data Preclinical Data

The preclinical activity of Tivantinib has been evaluated in various cancer cell lines. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro c-MET Kinase Inhibition

Parameter	Value	Reference(s)
Ki (c-MET)	355 nM	[3][9][10]

Table 2: IC50 Values for Cell Proliferation in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference(s)
A549	Non-Small Cell Lung O.38		[12]
DBTRG-05MG	Glioblastoma 0.45		[12]
NCI-H441	Non-Small Cell Lung Cancer	0.29	[12]
HT29	Colon Cancer	Colon Cancer ~0.1-0.3 (for c-MET phosphorylation)	
MKN-45	Gastric Cancer	~0.1-0.3 (for c-MET phosphorylation)	[13]
MDA-MB-231	Breast Cancer	~0.1-0.3 (for c-MET phosphorylation)	[13]

Clinical Pharmacokinetic Data

Pharmacokinetic parameters of Tivantinib have been assessed in several clinical trials. The data presented here are from a study in patients with advanced solid tumors.

Table 3: Pharmacokinetic Parameters of Tivantinib



Dose	Cmax (µg/mL)	Tmax (h)	AUC0-8h (μg·h/mL)	Reference(s)
240 mg	1.37	3.1	6.88	[12]
360 mg BID	Varies by CYP2C19 metabolizer status	~3	Varies	[14][15]

Note: Tivantinib is primarily metabolized by CYP2C19, and to a lesser extent by CYP3A4. Its pharmacokinetics can vary based on the patient's CYP2C19 genotype.[15]

Experimental Protocols c-MET Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of Tivantinib against recombinant c-MET kinase.

Objective: To quantify the IC50 value of Tivantinib for c-MET kinase activity.

Materials:

- Recombinant human c-MET kinase domain
- Tivantinib
- Poly(Glu, Tyr) 4:1 substrate
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- P30 filtermats



- 10% Phosphoric acid
- Scintillation counter

Protocol:

- Prepare serial dilutions of Tivantinib in DMSO, then dilute further in kinase reaction buffer.
- In a 96-well plate, add 20 μL of recombinant c-MET kinase to each well.
- Add 20 μL of the diluted Tivantinib or vehicle (DMSO) control to the respective wells and preincubate for 30 minutes at room temperature.
- Initiate the kinase reaction by adding 20 μL of a solution containing the poly(Glu, Tyr) substrate and ATP (spiked with [y-32P]ATP or [y-33P]ATP).
- Incubate the reaction for a defined period (e.g., 10-60 minutes) at 30°C.
- Stop the reaction by adding 10% phosphoric acid.
- Spot 10 μL aliquots of the reaction mixture onto P30 filtermats.
- Wash the filtermats extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
- · Allow the filtermats to dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.



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Caption: Workflow for a radiometric c-MET kinase inhibition assay.



Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of Tivantinib on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of Tivantinib on cancer cell proliferation.

Materials:

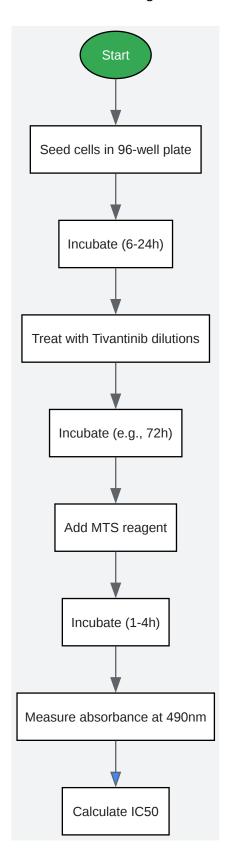
- Cancer cell line of interest
- · Complete cell culture medium
- Tivantinib
- MTS reagent (containing PES)
- · 96-well plates
- · Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 μ L of complete medium.
- Allow cells to adhere and recover for 6-24 hours.
- Prepare serial dilutions of Tivantinib in complete medium and add them to the wells. Include a vehicle control (DMSO).
- Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO₂ incubator.
- Add 20 μL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C, until a color change is apparent.
- Measure the absorbance at 490 nm using a microplate reader.



• Calculate the percentage of cell viability for each Tivantinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16][17]





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Caption: Workflow for a cell viability MTS assay.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Tivantinib in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Tivantinib.

Materials:

- Immunocompromised mice (e.g., athymic nude or SCID)
- Cancer cell line of interest (e.g., MHCC97L for hepatocellular carcinoma)
- Matrigel (optional)
- · Tivantinib formulation for oral gavage
- Vehicle control
- · Calipers for tumor measurement

Protocol:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.
- · Monitor the mice for tumor formation.
- Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
- Administer Tivantinib (e.g., 100-200 mg/kg) or vehicle control daily via oral gavage.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).



- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 15-21 days).
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p-MET, tubulin).
- Calculate the tumor growth inhibition (TGI) for the Tivantinib-treated group compared to the vehicle control group.[18]

Conclusion

(Rac)-Tivantinib is a fascinating small molecule with a dual mechanism of action, targeting both the c-MET receptor tyrosine kinase and microtubule dynamics. While its development as a selective c-MET inhibitor has been challenged by clinical trial outcomes and the discovery of its potent anti-mitotic effects, it remains a valuable tool for cancer research. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers investigating the c-MET signaling pathway, microtubule-targeting agents, and the complex pharmacology of Tivantinib itself. Understanding its dual mechanism is critical for interpreting experimental results and exploring its potential in specific, well-defined cancer contexts.

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